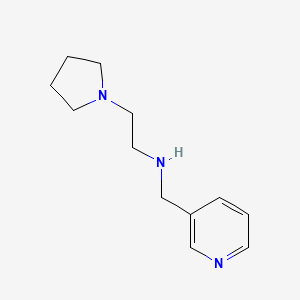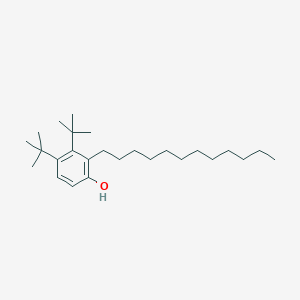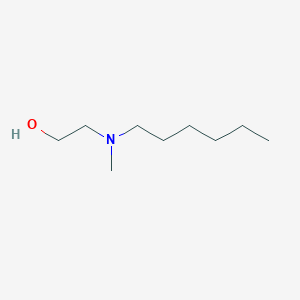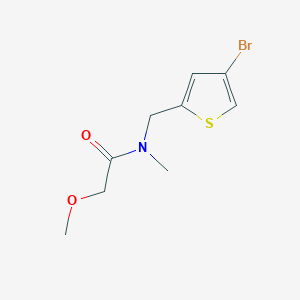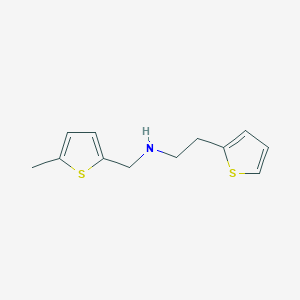
n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine: is an organic compound that features a thiophene ring, which is a sulfur-containing heterocycle. Compounds containing thiophene rings are known for their stability and are often used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Alkylation: The methyl group can be introduced via alkylation reactions using methyl halides.
Amination: The amine group can be introduced through nucleophilic substitution reactions using amine sources.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst use to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine: can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler compound with a single thiophene ring.
2-Aminothiophene: Contains an amine group attached to the thiophene ring.
5-Methylthiophene: A thiophene ring with a methyl substituent.
Uniqueness
n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine: is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other thiophene derivatives.
Properties
Molecular Formula |
C12H15NS2 |
|---|---|
Molecular Weight |
237.4 g/mol |
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]-2-thiophen-2-ylethanamine |
InChI |
InChI=1S/C12H15NS2/c1-10-4-5-12(15-10)9-13-7-6-11-3-2-8-14-11/h2-5,8,13H,6-7,9H2,1H3 |
InChI Key |
NRNNVOAZQIXUKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNCCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
![n-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide](/img/structure/B14892777.png)
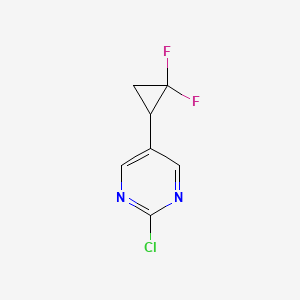
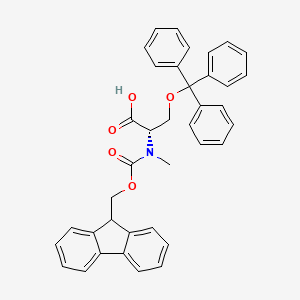
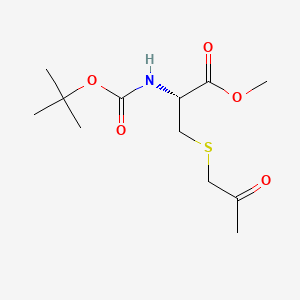
![4-[(Difluoromethyl)sulfonyl]phenol](/img/structure/B14892820.png)
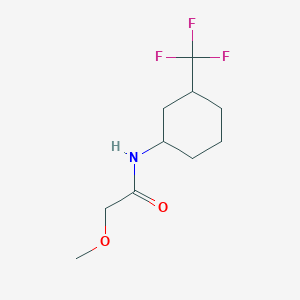
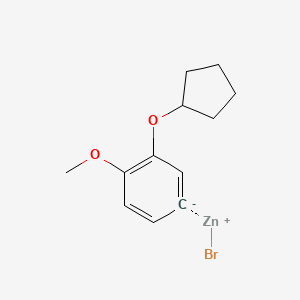
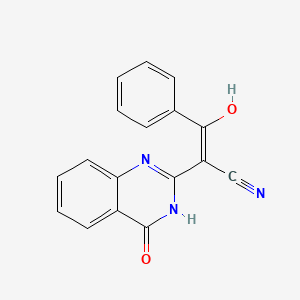
![2-{[3-(Methoxycarbonyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892840.png)
